6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methoxyethyl group and a tetrahydropyran ring attached to the purine core.
Preparation Methods
The synthesis of 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-methoxyethyl bromide, followed by the introduction of the tetrahydropyran group through a cyclization reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl or tetrahydropyran groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine include other purine derivatives with different substituents. Examples include:
- 6-(2-hydroxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-ethoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-methoxyethyl)-9-(tetrahydro-2H-furan-2-yl)-9H-purine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
CAS No. |
920503-19-1 |
---|---|
Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
6-(2-methoxyethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C13H18N4O2/c1-18-7-5-10-12-13(15-8-14-10)17(9-16-12)11-4-2-3-6-19-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
STFQXHYTLDVRSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C2C(=NC=N1)N(C=N2)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.